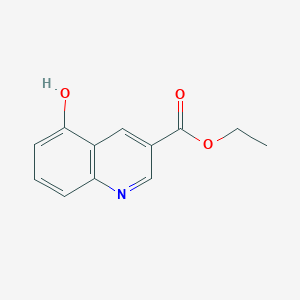

Ethyl 5-hydroxyquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-hydroxyquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The quinoline scaffold is a significant heterocyclic system that provides the skeleton for many bioactive molecules.

Wirkmechanismus

Target of Action

Ethyl 5-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in medicinal and synthetic organic chemistry

Mode of Action

It is known that quinoline derivatives can interact with various biological targets, leading to a wide range of effects . The Gould–Jacobs reaction is a series of reactions that begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester . Then through a 6 electron cyclization process, 4-hydroxy-3-carboalkoxyquinoline is formed .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 21722 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It is known that chemists are expected to produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives, which can be achieved using alternative reaction methods .

Biochemische Analyse

Biochemical Properties

It is known that quinoline derivatives, which Ethyl 5-hydroxyquinoline-3-carboxylate is a part of, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

It is known that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxyquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative . Other methods include the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, green solvents, and scalable reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Ethyl 5-hydroxyquinoline-3-carboxylate has shown promise in the development of antimicrobial and anticancer agents. Research indicates that derivatives of quinoline compounds exhibit potent activity against various pathogens and cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of cancer cells such as A-549 (lung carcinoma) and HepG2 (liver carcinoma) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism underlying the anticancer activity often involves the inhibition of specific enzymes or pathways critical for cell proliferation. For example, quinoline derivatives have been studied for their ability to chelate metal ions, which is crucial in targeting metalloproteins associated with cancer progression .

Agricultural Chemistry

Fungicidal Properties

This compound is investigated for its potential use as a fungicide. Its structure allows it to disrupt fungal cell membranes or interfere with metabolic processes, providing an effective means to protect crops from fungal diseases while minimizing environmental impact .

Case Study: Efficacy Against Fungal Pathogens

In a study evaluating the effectiveness of various quinoline derivatives against fungal pathogens, this compound exhibited significant antifungal activity against species such as Candida albicans and Aspergillus niger, highlighting its potential application in agricultural formulations .

Material Science

Polymer Development

The compound is also explored for its role in developing advanced materials, particularly polymers with enhanced thermal stability and mechanical properties. The incorporation of quinoline structures into polymer matrices can improve their resistance to degradation under thermal stress, making them suitable for high-performance applications .

Table: Comparative Analysis of Quinoline Derivatives in Material Science Applications

| Compound | Application Area | Properties Enhanced |

|---|---|---|

| This compound | Polymer Science | Thermal stability, mechanical strength |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Antioxidant formulations | Cell protection against oxidative stress |

| 8-Hydroxyquinoline | OLEDs and sensors | Electron carrier properties |

Analytical Chemistry

Reagent in Metal Ion Detection

This compound serves as a reagent in analytical methods for detecting metal ions in environmental samples. Its ability to form stable complexes with metal ions makes it valuable for pollution monitoring and environmental assessments .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

8-Hydroxyquinoline: Known for its broad-ranging biological activities and use as a chelating agent.

4-Hydroxy-2-quinolones: These compounds have similar structures but differ in their substitution patterns and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 5-hydroxyquinoline-3-carboxylate (C12H11NO3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a quinoline nucleus, which is known for its ability to interact with biological targets. The presence of the hydroxyl group enhances its reactivity and contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Huh7 (liver cancer). The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| Huh7 | 14 |

Mechanistically, the anticancer activity is attributed to the compound’s ability to interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to cellular stress and apoptosis .

The biological mechanisms underlying the activities of this compound include:

- DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Oxidative Stress Induction: The generation of ROS can lead to oxidative damage in cells, contributing to its cytotoxic effects.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Efficacy: A study published in MDPI demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics, suggesting modifications could improve efficacy against resistant strains .

- Cancer Research: Research published in Chemical Reviews indicated that quinoline derivatives exhibit a range of anticancer activities, with this compound being a focus for further development due to its promising IC50 values against various cancer cell lines .

Eigenschaften

IUPAC Name |

ethyl 5-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQICAMFONSQQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631115 | |

| Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911108-83-3 | |

| Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.